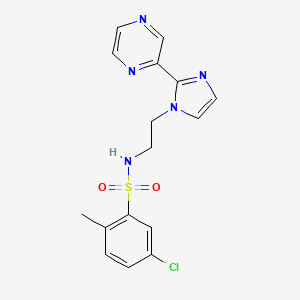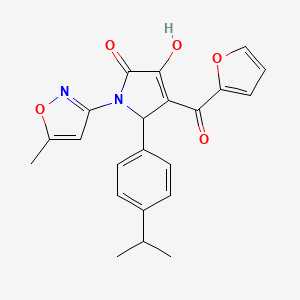
2-(Methylsulfonyl)-5-nitrobenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Methylsulfonyl)-5-nitrobenzoic acid is a chemical compound that is not directly discussed in the provided papers. However, related compounds and derivatives have been studied, which can give insights into the properties and reactivity of the compound . For instance, the synthesis and characterization of similar molecules, such as methyl 4-methylsulfonyl-2-nitrobenzoate, have been reported . The related compounds often contain nitrobenzoic acid moieties with various substituents that influence their chemical behavior and physical properties.
Synthesis Analysis
The synthesis of related compounds involves reactions under mild conditions. For example, methyl 4-methylsulfonyl-2-nitrobenzoate was prepared by reacting methanol and thionyl chloride with 4-methylsulfonyl-2-nitrobenzoic acid . This suggests that the synthesis of this compound could potentially be carried out through similar esterification reactions or by employing other functional group transformations on the nitrobenzoic acid backbone.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using various spectroscopic techniques. For instance, the dihedral angles between the functional groups and the benzene ring in methyl 4-methylsulfonyl-2-nitrobenzoate have been measured, indicating the spatial arrangement of substituents on the benzene ring . This information is crucial for understanding the reactivity and interaction of the molecule with other chemical species.
Chemical Reactions Analysis
The reactivity of nitrobenzoic acid derivatives can be complex. For example, 2-nitro-5-thiocyanatobenzoic acid has been shown to react with thiol groups in proteins, leading to the formation of S-cyano derivatives and mixed disulfide derivatives . This indicates that the nitro and sulfonyl groups on the benzene ring can participate in various chemical reactions, which could also be true for this compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of nitrobenzoic acid derivatives are influenced by their substituents. Potentiometric titrations have been used to determine the acidity constants of 2-substituted 5-nitrobenzimidazole derivatives, revealing the influence of different substituents on the acidic strength . Similarly, the physical properties such as solubility, melting point, and boiling point of this compound would be affected by the presence of the methylsulfonyl group.
Wissenschaftliche Forschungsanwendungen
Synthesis Optimization
The process of synthesizing derivatives of 2-(Methylsulfonyl)-5-nitrobenzoic acid has been a subject of study, emphasizing the optimization of synthesis conditions to achieve high conversion rates and yields. For instance, using p-methylsulfonyltoluene as a starting material and employing nitric acid and V2O5 as catalysts under the assistance of O2, researchers have achieved a conversion rate of up to 99% with the yield exceeding 85% (Han Yan-gong, 2012).
Material Characterization
The study of this compound derivatives also extends to material characterization. Investigations have explored the crystal structure, identifying specific dihedral angles between functional groups and benzene rings, and analyzed the stability of the crystal structure via weak intermolecular interactions (Yan-jun Hou et al., 2010).
Oxidation Processes
The compound has been utilized in studies examining the oxidation of thiols by various oxidants. These studies have identified higher oxidation states of sulfur, including the sulfonic acid derivative and the disulfide S-oxide, through reactions with peroxynitrite anion, hydrogen peroxide, and hypochlorous acid. This research provides a framework for comparing the thiol-oxidizing abilities of different oxidants, offering insights into the stability of this compound in biological matrices where oxidants may be generated (L. Landino et al., 2008).
Nanocomposite Synthesis for Concrete Science
Research has delved into the intercalation of nitrobenzoic acid salts into layered double hydroxide-like host materials, paving the way for the synthesis of nanocomposites. These materials find applications in cement and concrete science, for instance, in controlling the effect of admixtures on the kinetics of cement hydration by programming their temporal release (L. Raki et al., 2004).
Environmental Impact and Residue Analysis
The derivative of this compound, mesotrione, a selective herbicide, has been the subject of residue analysis in various environmental matrices. Studies have developed methods for determining residues of mesotrione and its metabolites in crops, soil, and water, highlighting its environmental impact and offering quantitation limits for these substances (P. Alferness & L. Wiebe, 2002).
Wirkmechanismus
Target of Action
Similar compounds such as indole-benzimidazole structures have been found to bind with high affinity to multiple receptors , suggesting that 2-(Methylsulfonyl)-5-nitrobenzoic acid may also interact with various biological targets.
Mode of Action
It’s worth noting that similar compounds have been found to exhibit cox-2 inhibitory activity . This suggests that this compound might interact with its targets, leading to changes in their function or activity.
Biochemical Pathways
Related compounds have been found to participate in carbon-carbon bond forming reactions, such as the suzuki–miyaura (sm) cross-coupling . This suggests that this compound might also influence similar biochemical pathways, leading to downstream effects.
Pharmacokinetics
Similar compounds have been found to exhibit anticancer effects with potential estrogen receptor modulatory actions , which could impact their bioavailability.
Result of Action
Related compounds have been found to exhibit various biological activities, such as antiviral, anti-inflammatory, and anticancer effects . This suggests that this compound might also lead to similar molecular and cellular effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. It’s worth noting that environmental factors have been found to significantly influence the seed phenotypic variation of certain species , suggesting that similar factors might also affect the action of this compound.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-methylsulfonyl-5-nitrobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO6S/c1-16(14,15)7-3-2-5(9(12)13)4-6(7)8(10)11/h2-4H,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJOOIPYEUIHVML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=C(C=C1)[N+](=O)[O-])C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1549014-66-5 |
Source


|
| Record name | 2-(methylsulfonyl)-5-nitrobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-fluoro-4-methoxy-N-[2-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)ethyl]benzenesulfonamide](/img/structure/B2517874.png)



![3-{4-[(2-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[2-(cyclohex-1-en-1-yl)ethyl]propanamide](/img/structure/B2517878.png)
![N-benzyl-2-{[3-cyano-4-(furan-2-yl)-6-hydroxy-4,5-dihydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B2517880.png)
![N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2517882.png)

![4-{4-[(4-Methylphenyl)sulfonyl]piperazino}benzenecarbonitrile](/img/structure/B2517887.png)
![N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2517890.png)
![(E)-4-(Dimethylamino)-N-methyl-N-[1-(4-sulfamoylphenyl)ethyl]but-2-enamide](/img/structure/B2517891.png)

![N-(4-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2517893.png)
